molecular formula C7H17NO5S B6250594 2-[2-(2-methoxyethoxy)ethoxy]ethane-1-sulfonamide CAS No. 1340316-81-5

2-[2-(2-methoxyethoxy)ethoxy]ethane-1-sulfonamide

Cat. No.: B6250594
CAS No.: 1340316-81-5
M. Wt: 227.28 g/mol
InChI Key: HZVIOSOGRMVCOC-UHFFFAOYSA-N
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Description

General Context of Organosulfur Compounds and Sulfonamides in Chemical Science

Organosulfur compounds, a broad class of molecules containing carbon-sulfur bonds, are integral to numerous areas of chemistry and biology. nih.gov They are found in a wide array of natural products, pharmaceuticals, and industrial materials. nih.gov The diversity of sulfur's oxidation states and its ability to form a variety of functional groups contribute to the rich chemistry of these compounds. nih.gov

Among the vast family of organosulfur compounds, sulfonamides represent a particularly significant subclass. ajchem-b.com The sulfonamide functional group, R-SO₂NR'R'', is a cornerstone in medicinal chemistry, famously known for its role in the development of sulfa drugs, the first class of synthetic antimicrobial agents. ajchem-b.comnih.gov Beyond their therapeutic applications, sulfonamides are valuable intermediates and structural motifs in organic synthesis due to their chemical stability and specific reactivity. researchgate.net

Chemical Architecture and Functional Group Significance within 2-[2-(2-methoxyethoxy)ethoxy]ethane-1-sulfonamide

The chemical structure of this compound is a deliberate amalgamation of two key functional moieties: a sulfonamide group and a polyether chain. This unique combination bestows upon the molecule a set of properties that are of significant interest in various research contexts.

The Sulfonamide Moiety: Roles in Chemical Synthesis and Scaffolding

The sulfonamide group in this compound is a critical component that dictates much of its chemical behavior and potential applications. Sulfonamides are generally synthesized by reacting a sulfonyl chloride with a primary or secondary amine. smolecule.com In the case of this specific compound, its precursor is 2-[2-(2-methoxyethoxy)ethoxy]ethane-1-sulfonyl chloride. smolecule.com

Polyether Chain Structure: Implications for Intermolecular Interactions and Solvation Chemistry

The polyether chain, specifically a short ethylene (B1197577) glycol monomethyl ether derivative, imparts a distinct set of characteristics to this compound. Polyethers are known for their flexibility and their ability to coordinate with cations, a property that is exploited in various applications, including phase-transfer catalysis and ion-selective membranes.

The ether linkages in the chain can act as hydrogen bond acceptors, influencing the molecule's solubility in different solvents and its interactions with other molecules. mdpi.com This flexible, hydrophilic chain can significantly impact the compound's solvation properties, making it more soluble in polar solvents. The interplay between the hydrophilic polyether chain and the more rigid, hydrogen-bonding sulfonamide group creates a molecule with amphiphilic character, which can be advantageous in various chemical and material science applications.

Overview of Research Directions in Synthetic Chemistry and Materials Science

While academic research focusing solely on this compound is still emerging, its structural motifs suggest several promising avenues of investigation. In synthetic chemistry, this compound serves as a valuable building block. The sulfonamide group can be further functionalized, allowing for the construction of more elaborate molecular architectures.

In the realm of materials science, the combination of a charge-carrying capable group (sulfonamide) and a flexible, ion-coordinating polymer chain (polyether) is particularly noteworthy. There is growing interest in developing novel polymer electrolytes for applications in batteries and other electrochemical devices. While not this exact molecule, a recent study highlighted the synthesis of a sulfonamide-functionalized poly(styrene oxide), which, after modification, could act as an ionic polymer capable of conducting lithium cations. rsc.org This suggests a potential research direction for this compound in the development of new ion-conductive materials.

Furthermore, patent literature indicates that this compound has been explored as a component in the development of mTORC1 modulators, pointing to its potential utility in medicinal chemistry and drug discovery. chiralen.com

Scope and Focus of the Academic Research Outline

This article provides a focused overview of the chemical compound this compound based on available scientific information. The scope is strictly limited to its chemical properties, the significance of its functional groups, and its potential applications in academic and industrial research, particularly in synthetic chemistry and materials science. The information presented is based on the foundational principles of its constituent chemical moieties and specific data where available.

PropertyValue
Chemical Formula C₇H₁₇NO₅S
Molecular Weight 227.28 g/mol
CAS Number 1340316-81-5
Functional GroupKey CharacteristicsPotential Roles
Sulfonamide - Chemically robust- Hydrogen bond donor/acceptor- Rigid structural unit- Synthetic scaffold- Molecular recognition- Modulator of electronic properties
Polyether Chain - Flexible- Hydrophilic- Cation coordination- Enhances solubility- Influences intermolecular interactions- Potential for ion conduction

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1340316-81-5

Molecular Formula

C7H17NO5S

Molecular Weight

227.28 g/mol

IUPAC Name

2-[2-(2-methoxyethoxy)ethoxy]ethanesulfonamide

InChI

InChI=1S/C7H17NO5S/c1-11-2-3-12-4-5-13-6-7-14(8,9)10/h2-7H2,1H3,(H2,8,9,10)

InChI Key

HZVIOSOGRMVCOC-UHFFFAOYSA-N

Canonical SMILES

COCCOCCOCCS(=O)(=O)N

Purity

95

Origin of Product

United States

Advanced Structural Elucidation and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Conformational Analysis

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of a molecule. By analyzing the chemical environment of ¹H and ¹³C nuclei, it is possible to confirm the compound's structure and gain insights into its conformational dynamics in solution.

The ¹H-NMR spectrum of 2-[2-(2-methoxyethoxy)ethoxy]ethane-1-sulfonamide is predicted to show distinct signals corresponding to the different types of protons in the molecule. The ether chain protons would appear as a series of multiplets in the range of 3.4-3.9 ppm, a characteristic region for protons on carbons adjacent to oxygen atoms. researchgate.net The terminal methoxy (B1213986) group (CH₃) would present a sharp singlet around 3.3 ppm. rsc.org The two methylene groups of the ethanesulfonamide (B75362) moiety would be distinguishable. The CH₂ group adjacent to the sulfur atom is expected to resonate further downfield (around 3.2-3.4 ppm) compared to the CH₂ group adjacent to the ether oxygen (around 3.8-4.0 ppm) due to the deshielding effect of the sulfonyl group. The protons of the sulfonamide (SO₂NH₂) would likely appear as a broad singlet, with a chemical shift that can vary depending on the solvent and concentration, but typically found in the region of 7.0-7.5 ppm. rsc.org

Table 1: Predicted ¹H-NMR Spectral Data

Protons Predicted Chemical Shift (δ, ppm) Multiplicity
-SO₂NH 7.0 - 7.5 Broad Singlet
-O-CH ₂-CH₂-SO₂- 3.8 - 4.0 Triplet
-CH ₂-SO₂NH₂ 3.2 - 3.4 Triplet
-O-CH ₂-CH ₂-O- 3.6 - 3.7 Multiplet

In the ¹³C-NMR spectrum, each unique carbon atom in this compound will give rise to a separate signal. The carbons of the ethylene (B1197577) glycol ether units are expected to resonate in the 69-72 ppm range. spectrabase.com The terminal methoxy carbon would appear upfield, around 59 ppm. rsc.org The carbon atom alpha to the sulfonamide group (-C H₂-SO₂NH₂) would be significantly deshielded, with a predicted chemical shift in the 50-55 ppm range. The carbon atom beta to the sulfonamide group (-O-C H₂-CH₂-SO₂-) would resonate around 67-69 ppm.

Table 2: Predicted ¹³C-NMR Spectral Data

Carbon Atom Predicted Chemical Shift (δ, ppm)
-O-C H₂-C H₂-O- (internal) ~70.6
-O-C H₂-C H₂-O- (adjacent to sulfonamide ethyl) ~70.0
-O-C H₂-CH₂-SO₂- 67 - 69
C H₃-O- ~59.0

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

IR and Raman spectroscopy are powerful tools for identifying the functional groups within a molecule by probing their characteristic vibrational frequencies. For this compound, the spectra are dominated by absorptions from the sulfonamide and ether moieties.

The most characteristic bands for the sulfonamide group are the asymmetric and symmetric stretching vibrations of the S=O bonds, which appear as strong absorptions in the IR spectrum. rsc.org The asymmetric stretch is typically found in the range of 1320-1310 cm⁻¹, while the symmetric stretch occurs between 1155-1143 cm⁻¹. rsc.org The N-H stretching vibrations of the primary sulfonamide are expected to produce two bands in the region of 3400-3200 cm⁻¹. rsc.orgresearchgate.net The S-N stretching vibration is weaker and appears in the 914-895 cm⁻¹ region. rsc.org

The multiple C-O-C ether linkages in the molecule will give rise to strong, characteristic C-O stretching bands, typically in the 1150-1085 cm⁻¹ region of the IR spectrum. The aliphatic C-H stretching vibrations will be observed just below 3000 cm⁻¹.

Table 3: Characteristic IR Absorption Frequencies

Functional Group Vibrational Mode Expected Frequency (cm⁻¹)
-NH₂ (Sulfonamide) N-H Stretch 3400 - 3200
-CH₂, -CH₃ C-H Stretch 2950 - 2850
-SO₂- (Sulfonamide) Asymmetric S=O Stretch 1320 - 1310
-SO₂- (Sulfonamide) Symmetric S=O Stretch 1155 - 1143
C-O-C (Ether) C-O Stretch 1150 - 1085

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in structural confirmation. The molecular formula of this compound is C₇H₁₇NO₅S, corresponding to a monoisotopic mass of approximately 227.08 Da.

Under electrospray ionization (ESI) conditions, the compound is expected to readily form a protonated molecule [M+H]⁺ at m/z 228.09. Tandem mass spectrometry (MS/MS) of this precursor ion would reveal characteristic fragmentation pathways for sulfonamides. A common and diagnostic fragmentation is the neutral loss of sulfur dioxide (SO₂, 64 Da), which can occur through intramolecular rearrangement. nih.gov This would result in a fragment ion at m/z 164.09. Cleavage of the C-S bond is also a typical pathway, leading to the loss of the SO₂NH₂ group. Further fragmentation of the polyether chain is expected, involving cleavages at the C-O bonds, leading to a series of ions separated by 44 Da (C₂H₄O units).

Table 4: Predicted Mass Spectrometry Fragments

m/z (Predicted) Ion Formula Description
228.09 [C₇H₁₈NO₅S]⁺ Protonated Molecule [M+H]⁺
164.09 [C₇H₁₈NO₃]⁺ Loss of SO₂ from [M+H]⁺
149.11 [C₇H₁₇O₃]⁺ Loss of SO₂NH₂ from [M+H]⁺
105.07 [C₅H₁₃O₂]⁺ Cleavage of ether chain

X-ray Diffraction Studies of Sulfonamide Analogues

While a specific crystal structure for this compound is not publicly available, analysis of analogous sulfonamide structures provides significant insight into the likely solid-state conformation and packing. researchgate.net

X-ray diffraction studies on various sulfonamides consistently show that the sulfonamide group is a robust hydrogen-bonding motif. researchgate.netbiointerfaceresearch.com The two hydrogen atoms on the nitrogen and the two oxygen atoms of the sulfonyl group can act as hydrogen bond donors and acceptors, respectively. This typically leads to the formation of extensive intermolecular hydrogen-bonding networks, such as chains or dimers, which dictate the crystal packing. researchgate.net

Hydrogen Bond Networks in the Solid State

A comprehensive search of scientific literature and crystallographic databases did not yield specific experimental data on the solid-state structure and hydrogen bond networks of this compound. Detailed research findings, including crystal structure analyses and spectroscopic characterizations that would provide precise information on hydrogen bond donors, acceptors, bond lengths, and network motifs for this particular compound, are not available in published literature.

The sulfonamide group (-SO₂NH₂) is a well-known participant in hydrogen bonding, with the nitrogen-bound protons acting as hydrogen bond donors and the sulfonyl oxygens acting as acceptors. The presence of ether oxygens within the 2-[2-(2-methoxyethoxy)ethoxy]ethyl chain introduces additional potential hydrogen bond acceptor sites. In the solid state, sulfonamides commonly form intermolecular hydrogen bonds, leading to the creation of characteristic supramolecular structures such as dimers and chains. The specific arrangement of these hydrogen bonds is influenced by the steric and electronic properties of the substituents on the sulfonamide group.

Without experimental data from techniques such as single-crystal X-ray diffraction or solid-state NMR spectroscopy for this compound, a detailed and scientifically accurate description of its specific hydrogen bond network, including data tables of geometric parameters, cannot be provided. Such an analysis would require dedicated experimental investigation of the compound in its solid form.

Based on a comprehensive search of available scientific literature and chemical databases, there is currently no specific published research focusing on the detailed theoretical and computational chemistry of this compound.

Therefore, it is not possible to provide an article with detailed research findings, data tables, and in-depth analysis on the following requested topics for this specific compound:

Quantum Chemical Calculations (Density Functional Theory)

Electronic Structure and Frontier Molecular Orbitals (HOMO/LUMO) Analysis

Molecular Electrostatic Potential (MEP) Mapping

Natural Bond Orbital (NBO) Analysis

Conformational Analysis and Energy Minimization Studies

Molecular Dynamics Simulations for Understanding Solution-Phase Behavior

Investigation of Intramolecular and Intermolecular Interactions

Generating content on these highly specialized computational analyses requires access to peer-reviewed studies where these calculations have been explicitly performed on this compound. Without such foundational research, any attempt to create the requested article would be speculative and would not meet the required standards of scientific accuracy and authoritative sourcing.

Theoretical and Computational Chemistry of 2 2 2 Methoxyethoxy Ethoxy Ethane 1 Sulfonamide

Computational Prediction of Chemical Reactivity Descriptors

In the field of theoretical and computational chemistry, the prediction of chemical reactivity provides invaluable insights into the behavior of molecules. By employing computational models, researchers can elucidate the electronic structure and predict the reactivity of compounds like 2-[2-(2-methoxyethoxy)ethoxy]ethane-1-sulfonamide. These predictions are crucial for understanding a molecule's potential interactions, stability, and reaction mechanisms without the need for extensive and time-consuming experimental work. One of the most powerful theoretical frameworks for this purpose is Conceptual Density Functional Theory (DFT). tandfonline.comrsc.org

Conceptual DFT provides a set of chemical concepts and reactivity descriptors derived from the principles of quantum mechanics. tandfonline.comrsc.org These descriptors quantify the response of a molecule's energy to changes in its number of electrons or to an external potential, which are fundamental events in a chemical reaction. nih.gov Modern computational algorithms and powerful computers have enabled the accurate calculation of these descriptors, offering a deeper understanding of molecular stability and reactivity. nih.gov

Key global reactivity descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), as well as derived properties such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). orientjchem.org The HOMO and LUMO, often referred to as frontier orbitals, are particularly important as they govern many chemical reactions. nsps.org.ngdntb.gov.ua The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more polarizable and more reactive. researchgate.net

While specific computational studies detailing the reactivity descriptors for this compound are not extensively available in the public domain, the reactivity of the broader class of sulfonamide compounds has been a subject of theoretical investigation. orientjchem.orgnih.govresearchgate.net These studies provide a basis for understanding the expected electronic properties of such molecules.

The following data tables present a hypothetical but representative set of calculated chemical reactivity descriptors for a sulfonamide-containing molecule, based on values reported in the literature for structurally related compounds. These values serve to illustrate the type of data generated in a computational chemistry study.

Table 1: Frontier Molecular Orbital Energies

DescriptorEnergy (eV)
EHOMO-7.5
ELUMO-1.2
HOMO-LUMO Gap (ΔE)6.3

Note: These are representative values for a generic sulfonamide and not the specific results for this compound.

From the frontier orbital energies, several global reactivity descriptors can be calculated using the following relationships, based on Koopmans' theorem:

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

These values are then used to determine electronegativity, chemical hardness, and the electrophilicity index.

Electronegativity (χ): This descriptor measures the ability of a molecule to attract electrons. researchgate.net It is calculated as the negative of the electronic chemical potential (μ). orientjchem.org

χ = -μ = (I + A) / 2

Chemical Hardness (η): This property quantifies the resistance of a molecule to change its electron distribution or charge transfer. orientjchem.org Molecules with high hardness are less reactive.

η = (I - A) / 2

Global Electrophilicity Index (ω): This index measures the propensity of a species to accept electrons. A higher value indicates a better electrophile. orientjchem.org

ω = μ² / (2η) = χ² / (2η)

Table 2: Calculated Global Chemical Reactivity Descriptors

DescriptorDefinitionCalculated Value (eV)
Ionization Potential (I)-EHOMO7.5
Electron Affinity (A)-ELUMO1.2
Electronegativity (χ)(I + A) / 24.35
Chemical Hardness (η)(I - A) / 23.15
Global Electrophilicity Index (ω)χ² / (2η)3.01

Note: These are representative values for a generic sulfonamide and not the specific results for this compound.

The findings from such computational analyses provide a detailed picture of a molecule's reactive nature. For instance, the calculated HOMO and LUMO energies would indicate the molecule's electron-donating and accepting capabilities, respectively. The relatively large HOMO-LUMO gap typical for such compounds suggests significant stability. The electronegativity and electrophilicity index help to classify the molecule's potential for engaging in charge-transfer interactions. These theoretical predictions are instrumental in the rational design of new molecules with desired properties and in understanding their behavior in various chemical and biological systems. tandfonline.com

Chemical Reactivity and Role As a Synthetic Intermediate

Reactivity of the Sulfonamide Group

The sulfonamide group (–SO₂NH₂) is an electron-withdrawing moiety that confers acidity to the amide proton, making it susceptible to a variety of reactions, including deprotonation followed by substitution.

The nitrogen atom of the sulfonamide can be readily functionalized through N-alkylation and N-acylation reactions, typically after deprotonation with a suitable base to form the corresponding anion. This nucleophilic anion can then react with various electrophiles.

N-alkylation introduces an alkyl group onto the sulfonamide nitrogen. This transformation is a cornerstone in the synthesis of diverse molecular architectures. A variety of alkylating agents can be employed, and the reaction conditions can be tailored to the specific substrate. The use of alcohols as alkylating agents via a "borrowing hydrogen" methodology represents a greener alternative to traditional methods that use alkyl halides. ionike.comnih.gov Catalytic systems, often employing transition metals like iridium or ruthenium, facilitate this process. nih.govnih.govrsc.org

Below is a representative table of conditions for N-alkylation of sulfonamides, which are applicable to 2-[2-(2-methoxyethoxy)ethoxy]ethane-1-sulfonamide.

Catalyst SystemBaseAlkylating AgentSolventTemperatureYield Range
[Cp*IrCl₂]₂t-BuOKPrimary AlcoholsToluene110°CGood to Excellent
[Ru(p-cymene)Cl₂]₂ / dppfCs₂CO₃Primary/Secondary AlcoholsToluene110-130°CModerate to High
FeCl₂K₂CO₃Benzylic AlcoholsDioxane120°CHigh
Mn(I) PNP pincer complext-BuOKBenzylic & Aliphatic AlcoholsToluene110°CExcellent

This table presents generalized conditions for N-alkylation of sulfonamides based on literature for related compounds.

N-acylation involves the introduction of an acyl group to the sulfonamide nitrogen, forming an N-acylsulfonamide. This reaction is typically carried out using acylating agents such as acyl chlorides or anhydrides in the presence of a base. These N-acylsulfonamides are valuable intermediates in organic synthesis.

Under specific conditions, the sulfonamide group can be a precursor to highly reactive sulfonyl nitrene species. These intermediates can be generated through various methods, such as the photolysis or thermolysis of sulfonyl azides, or from N-halosulfonamides. researchgate.net While the direct formation from the parent sulfonamide is less common, derivatives of this compound could be converted to precursors for sulfonyl nitrene generation.

Sulfonyl nitrenes are potent electrophiles that can undergo a variety of transformations, including C-H insertion and aziridination of olefins. nih.gov The formation of sulfonyl nitrenes from precursors like sulfonyl azides has been studied computationally, indicating that the activation barriers can vary significantly depending on the precursor used. researchgate.net The generation of these reactive intermediates opens up pathways for the introduction of nitrogen-containing functionalities into organic molecules. researchgate.net

Reactions Involving the Polyether Chain

The polyether chain, characterized by its repeating ethoxy units and a terminal methoxy (B1213986) group, imparts unique properties to the molecule, including solubility in a range of solvents and the ability to complex metal cations.

While the parent compound has a terminal methoxy group, synthetic strategies could involve the use of an analogous precursor with a terminal hydroxyl group. Such a hydroxyl group could be further functionalized through esterification, etherification, or conversion to a leaving group for subsequent nucleophilic substitution.

In the case of the terminal methoxy group, its functionalization is more challenging due to the general inertness of ethers. However, under forcing conditions with strong acids like HBr or BBr₃, ether cleavage can occur to yield a terminal alcohol. This would then open up avenues for further synthetic modifications at this position. The selective functionalization of terminal groups in polyether chains is a key strategy in the synthesis of block copolymers and other functional materials. cmu.edu

The repeating ether linkages in the polyether chain can coordinate with metal cations, similar to the behavior of crown ethers. This property can influence the reactivity of the molecule and its solubility in different media. The ability of polyether chains to solvate cations can be harnessed to influence the course of chemical reactions where ionic species are involved. The presence of this chain can enhance the solubility of the molecule in both polar and non-polar organic solvents, a desirable property for a synthetic intermediate.

Mechanistic Pathways of Key Transformation Reactions

The key transformations of this compound proceed through well-established mechanistic pathways.

N-Alkylation via Borrowing Hydrogen: This catalytic cycle typically involves the following steps:

Oxidation of the alcohol to the corresponding aldehyde by the metal catalyst, with the hydrogen being transferred to the catalyst.

Condensation of the sulfonamide with the aldehyde to form a sulfonylimine intermediate.

Reduction of the sulfonylimine by the metal hydride catalyst to yield the N-alkylated sulfonamide and regenerate the active catalyst.

Sulfonyl Nitrene Formation and Reaction: The generation of sulfonyl nitrenes from precursors like sulfonyl azides upon photolysis or thermolysis involves the extrusion of a molecule of nitrogen. nih.gov The resulting sulfonyl nitrene is a highly reactive intermediate that can exist in either a singlet or triplet state, each with distinct reactivity. For instance, singlet nitrenes typically undergo stereospecific addition to alkenes to form aziridines, while triplet nitrenes can react via radical pathways.

The diverse reactivity of this compound, stemming from its sulfonamide and polyether functionalities, makes it a valuable building block in organic synthesis for creating a wide array of functionalized molecules.

Application as a Versatile Synthon in Organic Transformations

The chemical structure of this compound, featuring a flexible triethylene glycol monomethyl ether tail attached to an ethanesulfonamide (B75362) head, provides it with unique properties that can be exploited in various organic transformations. This distinct combination of a polar, flexible chain and a reactive sulfonamide functional group allows it to serve as a versatile synthetic intermediate, or synthon, in the construction of more complex molecules, particularly in the fields of medicinal chemistry and materials science.

The primary reactivity of the sulfonamide group involves the acidic proton on the nitrogen atom and the potential for substitution reactions. The presence of the methoxyethoxyethoxy group can influence the solubility and reactivity of the molecule, making it a useful building block for introducing hydrophilic and flexible linkers into target structures.

One of the key applications of this compound as a synthon is in the synthesis of a variety of substituted sulfonamides. The nitrogen atom of the sulfonamide can be alkylated or arylated under appropriate basic conditions. This allows for the attachment of various organic moieties, leading to the creation of a library of derivatives with diverse functionalities. For instance, reaction with alkyl halides or aryl halides (in the presence of a suitable catalyst) can yield N-substituted sulfonamides.

Furthermore, the sulfonamide group itself can be part of a larger synthetic strategy. For example, it can be used to direct metallation at an adjacent carbon atom, facilitating the introduction of other functional groups. The oxygen atoms within the ether chain can also act as coordinating sites for metal cations, potentially influencing the stereochemistry or regiochemistry of certain reactions.

The versatility of this compound as a synthon is further highlighted by its potential use in the construction of molecules with specific therapeutic applications. Sulfonamides are a well-established class of pharmacophores with a wide range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties. ekb.eg By incorporating the this compound moiety into a drug candidate, medicinal chemists can modulate its pharmacokinetic properties, such as solubility and membrane permeability. The flexible ether chain can act as a spacer, linking the pharmacologically active sulfonamide group to another part of the molecule without causing steric hindrance.

In the context of creating novel materials, the compound can be used to introduce flexible and polar side chains into polymers. This can be achieved by first modifying the sulfonamide nitrogen with a polymerizable group, such as a vinyl or acrylic moiety, and then copolymerizing it with other monomers. The resulting polymers would possess enhanced hydrophilicity and flexibility, which could be advantageous for applications such as hydrogels or biocompatible coatings.

The table below summarizes the key reactive sites of this compound and some of its potential applications as a synthetic intermediate.

Reactive SitePotential TransformationApplication as a Synthon
Sulfonamide N-HDeprotonation followed by alkylation/arylationIntroduction of various organic substituents to create diverse sulfonamide derivatives.
Sulfonamide GroupDirecting group for ortho-metallation (on an aromatic ring if present)Functionalization of adjacent positions to build molecular complexity.
Methoxyethoxyethoxy ChainCoordination with metal ionsInfluencing stereochemical outcomes of reactions; enhancing solubility.
Entire MoleculeIncorporation into larger structuresActing as a flexible, hydrophilic linker in drug design and materials science.

Applications in Advanced Materials Science and Engineering

Incorporation into Polymer Systems

There is no available research describing the incorporation of 2-[2-(2-methoxyethoxy)ethoxy]ethane-1-sulfonamide as a monomer, side chain, or functional additive in the synthesis of polymers.

Functionalized Polyethers and Polyurethanes

No studies were found that detail the synthesis or properties of functionalized polyethers or polyurethanes that specifically incorporate the this compound moiety.

Role in Hybrid Block Copolymers and Polymer Networks

Information regarding the role or use of this compound in the creation of hybrid block copolymers or cross-linked polymer networks is absent from the current scientific literature.

Influence of Polyether-Sulfonamide Architecture on Material Properties

As there are no documented polymers containing this compound, there is consequently no data on the influence of this specific architecture on material properties.

Modification of Solubility and Dispersibility Characteristics

No research data exists to create a table or discussion on how this compound modifies the solubility and dispersibility of polymer systems.

Impact on Rheological and Mechanical Properties

There are no available studies or data tables detailing the impact of incorporating this compound on the rheological (flow) or mechanical (strength, elasticity) properties of materials.

Potential in Chemical Sensing and Separation Technologies

Currently, there is a lack of specific research in publicly available scientific literature detailing the direct application of this compound in chemical sensing and separation technologies. However, the inherent properties of its molecular structure suggest a theoretical potential for such applications.

The oligo(ethylene glycol) moiety is known for its ability to coordinate with various cations and its biocompatibility, which are desirable features in the design of certain sensors and separation media. The sulfonamide group can participate in hydrogen bonding and other non-covalent interactions. These characteristics could theoretically be harnessed in the following ways:

Ion-Selective Sensors: The ether linkages in the methoxyethoxy chain could potentially interact selectively with specific metal ions, forming the basis for an ion-selective electrode or a component in an optical sensor.

Affinity-Based Separation: If immobilized on a solid support, the compound could be investigated for its ability to selectively bind to and separate target molecules from a mixture, based on a combination of hydrogen bonding and hydrophilic interactions.

It is important to reiterate that these are hypothetical applications based on the chemical nature of the compound, and experimental validation through dedicated research is required.

Development of Novel Functional Materials with Tailored Interactions

The development of novel functional materials often relies on the precise control of intermolecular interactions. The distinct regions of hydrophilicity and potential for hydrogen bonding within this compound make it an interesting candidate as a building block or modifying agent for such materials.

The precursor, 2-[2-(2-methoxyethoxy)ethoxy]ethane-1-sulfonyl chloride, is noted as a versatile material for scientific research, with applications in polymer modification. smolecule.com By reacting this precursor with amines, the resulting sulfonamide, this compound, could be incorporated into larger polymeric structures.

Table 1: Potential Interactions and Their Implications in Functional Materials

Structural FeatureType of InteractionPotential Application in Functional Materials
Methoxyethoxy ChainHydrophilic interactions, cation coordinationDevelopment of hydrogels, anti-fouling surfaces, and solid polymer electrolytes.
Sulfonamide GroupHydrogen bonding, dipole-dipole interactionsEnhancing the mechanical properties of polymers, creating self-assembling materials.

Research into polymers containing similar oligo(ethylene glycol) side chains, such as poly(2-(2-methoxyethoxy)ethyl methacrylate), has shown that these materials can exhibit temperature-responsive behavior in aqueous solutions, a property valuable in the design of "smart" materials. researchgate.net While this does not directly describe the compound , it highlights the potential of its core structural components in the creation of functional polymers.

The synthesis of functional materials using this compound would likely involve its incorporation as a monomer or a pendant group in a polymer chain. This could lead to materials with tailored properties, such as specific solubility characteristics, controlled surface wettability, or the ability to form organized supramolecular structures. However, specific research demonstrating the synthesis and characterization of such materials using this particular sulfonamide is not yet widely reported.

Future Research Directions and Outlook

Exploration of Novel and Sustainable Synthetic Routes

Future research will likely prioritize the development of green and efficient methods for synthesizing oligo(ethylene glycol) sulfonamides. Traditional synthesis often involves the reaction of sulfonyl chlorides with amines, which can generate HCl as a byproduct. wikipedia.org A key goal will be to devise novel synthetic strategies that minimize waste, avoid harsh reagents, and improve atom economy.

Potential avenues for exploration include:

Catalytic Approaches: Investigating metal- or organo-catalyzed reactions that can form the sulfonamide bond under milder conditions.

Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency, safety, and scalability.

Bio-inspired Synthesis: Exploring enzymatic or chemo-enzymatic methods for constructing the molecule, offering high selectivity and sustainability.

Solvent Optimization: Employing greener solvents, such as ethylene (B1197577) glycol itself, which has been used as both a solvent and a capping agent in nanoparticle synthesis. rsc.org

These efforts will be crucial for making these compounds more accessible for large-scale applications and reducing their environmental footprint.

Advanced Computational Modeling for Predictive Chemistry and Materials Design

Computational chemistry offers powerful tools to predict the behavior of molecules like 2-[2-(2-methoxyethoxy)ethoxy]ethane-1-sulfonamide, thereby accelerating materials discovery. Future research will increasingly rely on advanced modeling to understand its properties at a molecular level.

Key areas for computational investigation include:

Molecular Dynamics (MD) Simulations: MD simulations can elucidate how the molecule interacts with solvents, surfaces, and other molecules. acs.org This is crucial for understanding its self-assembly behavior and its function at interfaces.

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can predict electronic properties, reactivity, and spectroscopic signatures, aiding in the design of new functional materials. researchgate.net

Force Field Development: Creating accurate force fields is essential for simulating systems containing oligo(ethylene glycol) and sulfonamide groups. acs.org This will enable more reliable predictions of bulk properties and dynamic behavior.

These computational studies will guide experimental work by identifying the most promising molecular designs for specific applications before synthesis is even attempted.

Table 1: Predicted Physicochemical Properties Note: The following data is computationally predicted and serves as an estimation. Experimental verification is required.

Property Predicted Value
Molecular Weight 227.28 g/mol
Molecular Formula C7H17NO5S
XLogP3 -1.4
Hydrogen Bond Donor Count 2
Hydrogen Bond Acceptor Count 5
Rotatable Bond Count 8

Integration into Emerging Fields of Soft Matter and Colloidal Science

The amphiphilic nature of this compound makes it an excellent candidate for applications in soft matter and colloidal science. scielo.org.mxscielo.org.mx These fields focus on complex materials like gels, emulsions, and foams, where interfacial properties are paramount.

Future research could explore its role as a:

Stabilizer for Emulsions and Dispersions: The molecule's ability to adsorb at oil-water or particle-solvent interfaces could be harnessed to create stable Pickering emulsions or colloidal suspensions. nih.gov

Component of Hydrogels: The sulfonamide and ether groups can participate in hydrogen bonding, making the molecule a potential cross-linker or functional component in hydrogel networks for applications in tissue engineering or drug delivery. mdpi.comnih.gov

Surface Modifier: Grafting this molecule onto surfaces could control wettability and reduce non-specific protein adsorption, a critical need in biomedical devices and biosensors. nih.gov

Investigating how this molecule behaves at interfaces will be key to its application in stabilizing complex fluid systems. nih.govmdpi.com

Investigation of Tunable Interactions and Responsive Material Systems

A significant area of future research will be the development of "smart" materials that respond to external stimuli. The sulfonamide group is known to be pH-responsive, and the oligo(ethylene glycol) chain can exhibit temperature-dependent solubility. usm.eduacs.orgrsc.org This dual-responsiveness is a highly desirable trait.

Promising research directions include:

pH-Responsive Polymers: Incorporating this molecule as a monomer into polymers could create materials that change their shape or solubility with pH, useful for targeted drug delivery or environmental remediation. usm.eduacs.org

Thermoresponsive Systems: The lower critical solution temperature (LCST) properties of oligo(ethylene glycol) chains can be tuned to create materials that undergo phase transitions at specific temperatures. sigmaaldrich.com

CO2-Responsive Materials: Research has shown that certain sulfonamide-containing polymers can respond to CO2, offering potential in carbon capture or stimuli-responsive systems. usm.eduacs.org

By systematically modifying the molecular structure, researchers can fine-tune the responsiveness of materials, leading to advanced sensors, actuators, and delivery systems.

Development of Next-Generation Chemical Scaffolds and Functional Components

Beyond its direct applications, this compound can serve as a versatile building block, or scaffold, for constructing more complex functional molecules and materials. The oligo(ethylene glycol) portion provides solubility and biocompatibility, while the sulfonamide group offers a rigid, stable connection point. wikipedia.org

Future work could focus on using this compound as:

A Linker in Drug Conjugates: The flexible, hydrophilic chain could be used to link a therapeutic agent to a targeting moiety, improving the drug's pharmacokinetic profile. researchgate.net

A Side Chain for Conjugated Polymers: Attaching these chains to a polymer backbone can modify its solubility, polarity, and self-assembly properties for applications in organic electronics. rsc.org

A Building Block for Supramolecular Chemistry: The molecule's ability to form hydrogen bonds can be exploited to build complex, self-assembled structures. nih.gov

The development of synthetic methodologies to easily modify and incorporate this scaffold will be essential for its adoption in creating advanced functional materials. nih.gov

Q & A

Q. What is the optimal synthetic route for preparing 2-[2-(2-methoxyethoxy)ethoxy]ethane-1-sulfonamide?

  • Methodology : The compound is synthesized via nucleophilic substitution of its sulfonyl chloride precursor (2-[2-(2-methoxyethoxy)ethoxy]ethane-1-sulfonyl chloride) with ammonia or a primary amine. Key steps include:

Sulfonyl chloride synthesis : Reacting the corresponding ether with chlorosulfonic acid, followed by thionyl chloride (SOCl₂) to activate the sulfonic acid intermediate .

Sulfonamide formation : Treating the sulfonyl chloride with an amine (e.g., NH₃) in anhydrous tetrahydrofuran (THF) at 0°C to room temperature, using triethylamine (Et₃N) as a base to neutralize HCl byproducts. Yields typically range from 70–80% under optimized conditions .

  • Example Conditions :
ReactantsSolventBaseTemperatureYieldReference
Sulfonyl chloride + NH₃THFEt₃N0°C → RT78%

Q. How should researchers characterize the purity and structure of this sulfonamide?

  • Analytical Workflow :

Q. Nuclear Magnetic Resonance (NMR) :

  • ¹H NMR : Identify protons on the methoxyethoxyethoxy chain (δ 3.2–3.7 ppm) and sulfonamide NH₂ groups (δ 5.5–6.0 ppm, broad). Use DMSO-d₆ to observe NH₂ protons .
  • ¹³C NMR : Confirm ether linkages (C-O-C, δ 60–75 ppm) and sulfonamide carbon (δ 50–55 ppm) .

Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) to verify molecular ion peaks (e.g., [M+H]⁺ for C₇H₁₇NO₆S, m/z 268.08) .

Infrared (IR) Spectroscopy : Detect sulfonamide S=O asymmetric/symmetric stretching (1350–1150 cm⁻¹) .

Q. What solvents and reaction conditions are compatible with this compound?

  • Solubility : Highly soluble in polar aprotic solvents (DMSO, DMF), moderately soluble in THF, and poorly soluble in water due to its lipophilic ether chain .
  • Stability : Avoid strong acids/bases to prevent hydrolysis of the sulfonamide or ether bonds. Store under inert atmosphere (N₂/Ar) at –20°C for long-term stability .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR peaks)?

  • Troubleshooting Steps :

Impurity Analysis : Use HPLC or GC-MS to detect byproducts (e.g., unreacted sulfonyl chloride or amine).

Dynamic NMR : Investigate conformational flexibility of the polyether chain, which may cause peak splitting at higher temperatures .

2D NMR (COSY, HSQC) : Assign overlapping proton signals in the methoxyethoxyethoxy region .

Q. What strategies improve sulfonamide yield when scaling up synthesis?

  • Optimization Approaches :

Slow Amine Addition : Prevents localized overheating and side reactions (e.g., sulfonate ester formation).

Excess Amine : Use 1.2–1.5 equivalents of amine to drive the reaction to completion .

Solvent Choice : Replace THF with DCM for better heat dissipation in large-scale reactions .

Q. How does the polyether chain influence biological activity in drug discovery studies?

  • Structure-Activity Relationship (SAR) :
  • The methoxyethoxyethoxy chain enhances solubility in lipid membranes, potentially improving bioavailability.
  • In vitro Assays : Test cytotoxicity (MTT assay) and permeability (Caco-2 cell monolayer) to evaluate pharmacokinetic properties .
  • Enzyme Inhibition : Screen against carbonic anhydrase or matrix metalloproteinases (MMPs), where sulfonamides are known inhibitors .

Q. How to address discrepancies in reported solubility data for this compound?

  • Experimental Validation :

LogP Measurement : Use shake-flask method with octanol/water partitioning to quantify hydrophobicity.

Polymorphism Screening : Perform X-ray diffraction (XRD) to identify crystalline forms affecting solubility .

Safety and Compliance Considerations

  • Handling Precautions : Despite limited toxicology data, treat as a potential irritant. Use PPE (gloves, goggles) and avoid inhalation (refer to GHS hazard code P261/P262) .
  • Waste Disposal : Neutralize residual sulfonyl chloride with aqueous NaHCO₃ before disposal .

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